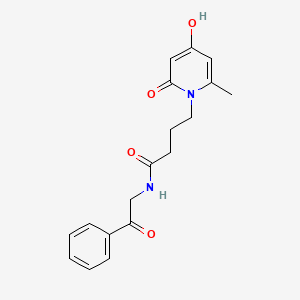![molecular formula C17H23N3O3S B11143350 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143350.png)
2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the furan ring and other functional groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, including its mechanism of action and efficacy in treating diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which 2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, share structural similarities.
Furan Derivatives: Compounds containing a furan ring, such as furan-2-carboxylic acid and furfuryl alcohol, are related in structure.
Uniqueness
2-[acetyl(isopentyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O3S/c1-11(2)7-8-20(13(4)21)17-19-12(3)15(24-17)16(22)18-10-14-6-5-9-23-14/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22) |
InChI Key |
HBTQOYRVYDEKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B11143267.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11143282.png)
![(2E)-6-(4-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11143292.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143299.png)
![methyl N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate](/img/structure/B11143301.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143309.png)
![N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143315.png)
![trans-4-{[({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11143318.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11143319.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11143326.png)
![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11143327.png)
methanone](/img/structure/B11143329.png)
-yl)methanone](/img/structure/B11143337.png)

